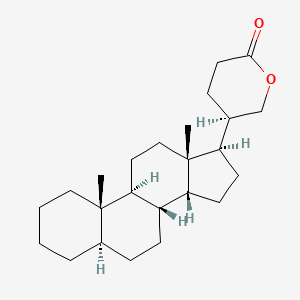

5alpha-Bufanolide

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H38O2 |

|---|---|

Molecular Weight |

358.6 g/mol |

IUPAC Name |

(5R)-5-[(5R,8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxan-2-one |

InChI |

InChI=1S/C24H38O2/c1-23-13-4-3-5-17(23)7-8-18-20-10-9-19(16-6-11-22(25)26-15-16)24(20,2)14-12-21(18)23/h16-21H,3-15H2,1-2H3/t16-,17+,18-,19+,20+,21-,23-,24+/m0/s1 |

InChI Key |

PXOHOSHERMSUCD-SIEHIEJTSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C |

Isomeric SMILES |

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@H]3CC[C@@H]4[C@H]5CCC(=O)OC5)C |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CCC(=O)OC5)C |

Origin of Product |

United States |

Occurrence, Isolation, and Characterization Methodologies for Research

Natural Sources and Biodiversity Exploration of Bufadienolides

Bufadienolides, built upon the 5alpha-bufanolide framework, are found in both the animal and plant kingdoms, showcasing a fascinating example of convergent evolution of chemical defense mechanisms.

Amphibian Secretions as a Source for Research

Amphibians, particularly toads of the family Bufonidae, are a well-documented source of bufadienolides. nih.gov These compounds are major components of the toxic secretions produced by the skin glands of these animals, serving as a defense against predators. nih.gov The venom, known as "ChanSu" in traditional Chinese medicine, is derived from the dried secretions of species like Bufo bufo gargarizans or Bufo melanostictus. scielo.br Research has led to the isolation of over 70 bufadienolides from ChanSu, including prominent examples like bufalin (B1668032), cinobufagin (B1669057), and resibufogenin (B1668039). scielo.br

The skin of amphibians from other genera, such as Atelopus, Dendrophryniscus, and Melanophryniscus, also contains these inhibitory compounds. nih.gov For instance, the oocytes of the toad Rhinella alata have been found to contain a variety of bufadienolides, including bufalin. preprints.org The presence of these compounds is widespread, with skin extracts from numerous frog species showing the presence of substances that interact with the Na+, K+-ATPase enzyme, a characteristic activity of bufadienolides. nih.gov

Table 1: Examples of Bufadienolides from Amphibian Sources

| Compound Name | Amphibian Source | Reference |

|---|---|---|

| Bufalin | Bufo bufo gargarizans, Rhinella alata | scielo.brpreprints.org |

| Cinobufagin | Bufo bufo gargarizans | scielo.br |

| Resibufogenin | Bufo bufo gargarizans | scielo.br |

| Arenobufagin | Bufo bufo gargarizans | scielo.br |

| Bufotalin | Bufo bufo gargarizans | scielo.br |

| Marinobufagenin (B191785) | Rhinella marina | amanote.com |

Plant Species as Bioactive Compound Reservoirs

While famously associated with toads, bufadienolides are also synthesized by a variety of plant species. This parallel production in distantly related organisms is a subject of ongoing scientific inquiry. Plants from families such as Apocynaceae, Crassulaceae, and Hyacinthaceae are known to produce these compounds, often as a defense against herbivores.

For example, plants in the Apocynaceae family are known producers of cardiac glycosides, a broader class that includes bufadienolides. tci-thaijo.orgchula.ac.th Similarly, species within the genus Helleborus (part of the Ranunculaceae family), such as Helleborus thibetanus, are sources for bufadienolide isolation. researchgate.net The compound hellebrigenin (B1673045), for instance, was originally isolated from the Christmas rose (Helleborus niger). While the search results highlight the isolation of hellebrigenin-3-hemisuberate from an amphibian source, the parent compound is of plant origin. scielo.br

Advanced Chromatographic Separation and Purification Techniques

The isolation of pure bufadienolides from complex natural extracts is a significant challenge due to the structural similarity of these compounds and their varying polarities. Modern chromatography is indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of bufadienolides. scielo.brscielo.br Preparative HPLC (prep-HPLC) is frequently used as a final polishing step after initial fractionation by other methods. scielo.brscielo.br For instance, after a preliminary separation using High-Speed Counter-Current Chromatography (HSCCC), fractions containing mixtures of bufadienolides like 19-oxo-cinobufagin and cinobufotalin, or cinobufagin and resibufogenin, were successfully resolved using prep-HPLC. scielo.brscielo.br

Reversed-phase columns, such as C18, are commonly employed for separating these compounds. nih.govresearchgate.net In one method, crude samples from toad skin were first run on a C18 column, and the resulting active fractions were further purified using a specialized hydrophilic interaction chromatography column. researchgate.net The mobile phase in HPLC often consists of a mixture of water and organic solvents like methanol (B129727) or acetonitrile, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape. preprints.org

Solid-Phase Extraction (SPE) Methods in Research

Solid-Phase Extraction (SPE) is a critical tool for the initial cleanup and fractionation of crude extracts, simplifying the mixture before further chromatographic steps. amanote.comnih.gov This technique separates compounds based on their physical and chemical properties. For example, C18 SPE cartridges have been used to extract corticosterone (B1669441) and bufadienolides from water and tissue samples in ecological studies. oup.com

In a targeted approach to purify marinobufagenin from Rhinella marina venom, SPE using cation-exchange cartridges was employed to remove basic components, followed by HPLC for final purification. amanote.com Another innovative strategy utilized hydrophilic interaction liquid chromatography SPE (HILIC-SPE) to separate bufadienolides into two distinct classes: amino acid-conjugated and free forms, which tend to co-elute on standard C18 HPLC columns. nih.govresearchgate.net This class separation method significantly accelerates the discovery process for active compounds. nih.govresearchgate.net

Counter-Current Chromatography Approaches

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of samples. High-Speed Counter-Current Chromatography (HSCCC) is particularly effective for the preparative separation of bufadienolides from crude extracts like ChanSu. scielo.brnih.govresearchgate.netscielo.br

Researchers have developed various two-phase solvent systems for HSCCC separation. A common approach involves a stepwise elution, where the composition of the solvent system is changed during the run to elute compounds with different polarities. For example, a system of petroleum ether–ethyl acetate–methanol–water was used in a stepwise manner (e.g., ratios of 4:6:4:6 followed by 4:6:5:5) to isolate multiple bufadienolides from a single 200 mg sample of crude extract. scielo.brscielo.br Another study used a three-phase solvent system (n-hexane/methyl acetate/acetonitrile/water) for an initial liquid-liquid extraction to enrich minor bufadienolides before HSCCC separation. nih.gov The selection of an appropriate solvent system with ideal partition coefficient (K) values is crucial for a successful separation. mdpi.com

Table 2: Chromatographic Methods for Bufadienolide Isolation

| Technique | Application | Example Solvent System / Column | Compounds Isolated | Reference |

|---|---|---|---|---|

| SPE | Initial Cleanup | C18 Cartridges | Bufadienolides, Corticosterone | oup.com |

| SPE | Fractionation | Cation-exchange Cartridges | Marinobufagenin | amanote.com |

| HILIC-SPE | Class Separation | Hydrophilic Interaction Liquid Chromatography | Amino acid-conjugated and unconjugated bufadienolides | nih.govresearchgate.net |

| HSCCC | Preparative Separation | n-hexane/ethyl acetate/methanol/water (stepwise) | Gamabufotalin (B191282), Arenobufagin, Bufalin, etc. | nih.gov |

| HSCCC | Preparative Separation | petroleum ether–ethyl acetate–methanol–water (stepwise) | Arenobufagin, Bufotalin, Cinobufagin, etc. | scielo.brscielo.br |

| Prep-HPLC | Final Purification | C18 Reversed-Phase | 19-oxo-cinobufagin, Cinobufotalin, Resibufogenin | scielo.brscielo.br |

Spectroscopic and Spectrometric Elucidation of Natural 5alpha-Bufanolides and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, provides detailed information about the carbon skeleton and the stereochemical arrangement of 5α-bufanolides. researchgate.netiosrjournals.org The analysis of ¹H and ¹³C NMR spectra, along with techniques like COSY, HMQC, HMBC, and NOESY, allows for the complete and unequivocal assignment of all proton and carbon signals. nih.govscielo.br

The characteristic α-pyrone ring at C-17 is a key structural feature of bufadienolides. nih.gov In ¹H NMR spectra, this is evidenced by signals for the olefinic protons H-21, H-22, and H-23. For instance, in one study, these protons appeared at δH 7.69 (dd, H-21), 7.85 (dd, H-22), and 6.29 (dd, H-23). nih.gov The corresponding ¹³C NMR signals for the α-pyrone ring typically appear around δC 119.3 (C-20), 152.3 (C-21), 150.7 (C-22), 114.5 (C-23), and 164.7 (C-24). nih.gov

The stereochemistry of the steroid nucleus, particularly the A/B ring junction, is a defining feature of 5α-bufanolides. The orientation of substituents, such as hydroxyl groups, can be determined by the chemical shifts and coupling constants of their attached protons. For example, a β-oriented proton at C-3 typically shows a chemical shift of less than 4.0 ppm, while an α-oriented proton at the same position appears at a chemical shift greater than 4.0 ppm. nih.gov This is due to the axial position of the β-proton versus the equatorial position of the α-proton. nih.gov NOESY experiments are crucial for confirming these spatial relationships through the observation of nuclear Overhauser effects between nearby protons, such as between H-3β and H-1β or H-5. nih.govnih.gov

The presence and position of additional functional groups on the steroid skeleton can also be determined using NMR. For instance, a hydroxyl group at C-19 is identified by signals for the oxomethylene protons, which appear as mutually coupled doublets in the ¹H NMR spectrum, and a corresponding carbon signal in the ¹³C NMR spectrum. core.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for Selected 5α-Bufanolides

| Compound | Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Reference |

| Bufalin | 3 | 3.65 (m) | 71.6 | researchgate.net |

| 18 | 0.70 (s) | 16.69 | mdpi.com | |

| 19 | 0.95 (s) | 22.47 | mdpi.com | |

| 21 | 7.22 (s) | 148.62 | mdpi.com | |

| 22 | 7.82 (d) | 146.94 | mdpi.com | |

| 23 | 6.24 (d) | 115.46 | mdpi.com | |

| 24 | - | 162.48 | mdpi.com | |

| Arenobufagin | 3 | 3.43 (m) | 71.03 | mdpi.com |

| 11 | 4.24 (d) | 73.61 | mdpi.com | |

| 12 | - | 213.73 | mdpi.com | |

| 18 | 0.77 (s) | 17.60 | mdpi.com | |

| 19 | 1.04 (s) | 23.79 | mdpi.com | |

| 21 | 7.55 | 150.47 | mdpi.com | |

| 22 | 7.79 | 147.53 | mdpi.com | |

| 23 | 6.30 | 114.89 | mdpi.com | |

| 24 | - | 161.71 | mdpi.com | |

| 19-Hydroxybufalin | 3 | - | - | |

| 18 | - | - | ||

| 19 | 3.83 (d), 3.41 (d) | 66.17 | core.ac.uk | |

| 21 | - | 150.5 | core.ac.uk | |

| 22 | - | 149.5 | core.ac.uk | |

| 23 | - | 115.56 | core.ac.uk | |

| 24 | - | 164.9 | core.ac.uk |

Note: This table is a representation and may not be exhaustive. Chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of 5α-bufanolides and their derivatives. iosrjournals.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) are commonly used to ionize these compounds. mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of the parent ion. mdpi.comnih.gov The fragmentation of the steroid skeleton and the loss of side chains provide valuable structural information. For instance, in the analysis of bufalin, fragment ions corresponding to the loss of hydroxyl groups have been observed. nih.gov For conjugated bufadienolides, such as those with an arginyl-dicarboxylic acid ester side chain, MS/MS spectra show characteristic fragments corresponding to the steroid skeleton and the side chain. mdpi.com

Ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) is a sensitive and selective method for the quantitative determination of 5α-bufanolides in biological samples, such as rat plasma. phytopurify.comnih.gov This technique often employs multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. nih.govnih.gov

Table 2: Key Mass Spectrometry Data for Selected 5α-Bufanolides

| Compound | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| Bufalin | ESI | 387.4 | 369.6, 351.3 | nih.gov |

| Arenobufagin | ESI | 417.2 | - | chemfaces.com |

| 3-(N-suberoyl argininyl) bufalin | ESI | 699.84 | 383.2 (steroid skeleton), 275.1 (side chain) | mdpi.com |

Note: The fragmentation patterns can be complex and depend on the specific instrument and conditions used. This table highlights some key reported fragments.

Biosynthesis and Biotransformation Pathways

Endogenous Biosynthetic Routes to 5alpha-Bufanolide Scaffolds

The endogenous production of bufadienolides in mammals, particularly in the adrenal cortex, follows a unique steroidogenic pathway that diverges from the classic route leading to corticosteroids and sex hormones. ahajournals.orgnih.gov

Research indicates that the biosynthesis of mammalian bufadienolides, such as marinobufagenin (B191785), originates from cholesterol. ahajournals.orgnih.govahajournals.org Studies using Y-1 adrenocortical tumor cells demonstrated that inhibiting cholesterol synthesis via 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase also reduces bufadienolide production, confirming cholesterol as the initial precursor. ahajournals.orgnih.gov

Unlike conventional steroidogenesis, this pathway does not appear to rely on the cholesterol side-chain cleavage enzyme complex (P450scc or CYP11A1) to convert cholesterol to pregnenolone. ahajournals.orgnih.govnih.gov Instead, evidence points to an alternative "acidic" pathway, similar to bile acid synthesis, initiated by the enzyme sterol 27-hydroxylase (CYP27A1). ahajournals.org This suggests that 3-beta-hydroxycholanates and other bile acid-like molecules serve as key intermediates in the formation of the bufadienolide skeleton. ahajournals.orgnih.gov

| Enzyme/Intermediate | Role in Biosynthesis |

| Cholesterol | The primary precursor molecule for the bufadienolide scaffold. ahajournals.orgahajournals.org |

| HMG-CoA Reductase | Enzyme responsible for a rate-limiting step in cholesterol synthesis. ahajournals.orgmdpi.com |

| CYP27A1 | A cytochrome P450 enzyme that initiates the biosynthesis from cholesterol via an acidic bile acid pathway. ahajournals.org |

| 3-beta-hydroxycholanates | Cholanic acid derivatives that act as precursors in the synthesis of the bufadienolide ring structure. nih.gov |

The proposed biogenetic route to mammalian bufadienolides involves the transformation of cholesterol into bile acid-like intermediates, which are subsequently converted into the final bufadienolide structure. ahajournals.org This pathway was elucidated through studies in rat adrenocortical and human placental cells, which are known sites of marinobufagenin production. ahajournals.org The independence of this pathway from the P450scc system was confirmed using genetically modified Y-1 cell lines that inhibit steroidogenesis through cholesterol side-chain cleavage; these cells were still able to produce the bufadienolide compounds. ahajournals.orgnih.gov

In a different context of biogenetic transformation, studies on the cane toad have revealed that the bufagenin profile changes across the toad's life cycle. acs.org It is postulated that bacteria residing in the toad's parotoid glands mediate the oxidative transformation of adult bufagenins into the hydroxylated derivatives found in eggs and tadpoles, representing a microbiome-mediated biotransformation. acs.org

Steroidogenic Pathway Intermediates and Enzymes

Exogenous Biotransformation Studies by Microorganisms and Cell Cultures

Biotransformation using microorganisms and plant cell cultures has emerged as a powerful and eco-friendly tool for diversifying the structures of bufadienolides. frontiersin.orgresearchgate.net These methods can introduce chemical modifications at specific sites that are challenging to achieve through conventional chemical synthesis, leading to the generation of novel analogues. asm.orgresearchgate.net

A wide range of fungi and bacteria have been shown to effectively metabolize bufadienolide substrates, performing reactions such as hydroxylation, dehydrogenation, isomerization, and deacetylation. frontiersin.orgtandfonline.com For instance, the fungus Alternaria alternata can efficiently hydroxylate cinobufagin (B1669057) at the 12β-position, a reaction that can be completed within eight hours. asm.orgfrontiersin.org Similarly, Cunninghamella blakesleana demonstrates specific 12R-hydroxylation of bufalin (B1668032). acs.org Some microbes, like Fusarium solani, can perform isomerization reactions, converting a 3β-hydroxyl configuration to a 3α-hydroxyl configuration. frontiersin.org The biotransformation of a single substrate can be extensive; for example, Mucor polymorphosporus was found to produce 22 distinct metabolic products from resibufogenin (B1668039). interesjournals.org

| Microorganism | Substrate | Major Transformed Products | Reference |

|---|---|---|---|

| Alternaria alternata | Cinobufagin | 12β-hydroxy-cinobufagin, 12β-hydroxyl desacetylcinobufagin (B1670279) | asm.orgfrontiersin.org |

| Alternaria alternata | Bufotalin | 3-keto-bufotalin, 12β-hydroxyl-bufotalin | tandfonline.com |

| Cunninghamella blakesleana | Bufalin | 12R-hydroxybufalin, 7β,12R-dihydroxybufalin | acs.org |

| Mucor spinosus | Bufalin | 7β,15R-dihydroxybufalin, 5β,7β-dihydroxybufalin | acs.org |

| Mucor polymorphosporus | Resibufogenin | Hydroxylation at C-1β, C-5, C-7α, C-7β, C-12α, C-12β, C-16α | researchgate.net |

| Fusarium solani | Bufadienolide (3β-OH) | Isomerization to 3α-OH configuration | frontiersin.org |

| Bacillus sp. (from cane toad) | Marinobufagenin, Telocinobufagin | Monohydroxylated derivatives | acs.org |

Plant cell suspension cultures offer a promising alternative for the controlled production and modification of complex natural products like bufadienolides. nih.govamegroups.org Various plant cell lines have been successfully employed to transform bufadienolide substrates into new metabolites. For example, suspension cultures of Catharanthus roseus and Platycodon grandiflorum were used to biotransform cinobufagin, yielding products such as desacetylcinobufagin and 3-epi-desacetylcinobufagin. frontiersin.orgresearchgate.net Similarly, cell cultures of Saussurea involucrata transformed bufotalin, telocinobufagin, and gamabufotalin (B191282) into eleven different products, several of which were previously unreported compounds. nih.gov These biotransformations include reactions like epimerization, hydroxylation, and glycosylation. nih.gov

| Plant Cell Culture | Substrate | Transformed Products | Reference |

|---|---|---|---|

| Catharanthus roseus | Cinobufagin | Desacetylcinobufotalin, 3-epi-desacetylcinobufagin, 1β-hydroxyl desacetylcinobufagin | frontiersin.orgresearchgate.net |

| Platycodon grandiflorum | Cinobufagin | Desacetylcinobufagin, Cinobufotalin | researchgate.net |

| Saussurea involucrata | Bufotalin | 3-epi-bufotalin, 3-epi-desacetylbufotalin, 3-epi-bufotalin 3-O-β-D-glucoside | nih.gov |

| Saussurea involucrata | Telocinobufagin | 3-dehydroscillarenin, 3-dehydrobufalin, 3-epi-telocinobufagin | nih.gov |

| Saussurea involucrata | Gamabufotalin | 3-epi-gamabufotalin, 3-dehydrogamabufotalin | nih.gov |

Enzymatic modification, particularly glycosylation, is a key strategy for altering the physicochemical properties of bufadienolides, often leading to increased water solubility. frontiersin.orgacs.org Glycosylation typically involves the attachment of sugar moieties to the C-3 hydroxyl group of the steroid scaffold, a reaction catalyzed by enzymes known as glycosyltransferases (GTs). frontiersin.org

Several GTs have been identified and utilized for this purpose. The actinomycete-derived enzyme OleD and its mutant ASP can glycosylate cardiotonic steroids, showing high stereoselectivity for substrates with a 3β-hydroxyl group over their 3α-epimers. frontiersin.orgrsc.org A glycosyltransferase from Asclepias curassavica, named UGT74AN1, has been shown to glycosylate the C-3 position of bufadienolides with high efficiency and regiospecificity. frontiersin.org Another enzyme, YjiC1, has proven effective in glycosylating mixtures of bufadienolides, successfully producing both mono- and di-glycosylated derivatives. frontiersin.orgacs.org

Enzymatic hydrolysis is the reverse of glycosylation, where an enzyme cleaves the sugar group from the aglycone. gizmo.ai This reaction can sometimes occur as an undesired side process during enzymatic glycosylation, for instance, if reaction times are extended, which can lead to a decrease in the yield of the glycosylated product. acs.org

Plant Cell Suspension Cultures for Metabolite Generation

Metabolic Pathways and Metabolite Profiling in Research Models (Non-Human)

The study of how bufadienolides are processed within a living organism is crucial for understanding their biological activity and potential applications. Non-human research models, particularly rodents, serve as foundational systems for elucidating these complex metabolic pathways.

In Vivo Metabolic Fate Analysis of Bufadienolides (e.g., in rats)

The metabolic fate of xenobiotics, including bufadienolides, is typically investigated to understand their absorption, distribution, metabolism, and excretion. In vivo studies in rodent models, such as rats, provide a comprehensive picture of the biotransformation processes that these compounds undergo. The liver is the primary site of metabolism, where a series of enzymatic reactions modify the parent compound to facilitate its detoxification and elimination. nih.govmdpi.com

For bufadienolides, Phase I metabolic reactions are predominant. These transformations introduce or expose functional groups on the steroid skeleton, generally increasing the polarity of the molecule. oasis-lmc.org Common Phase I reactions observed in the metabolism of related compounds in rats include hydroxylation, dehydrogenation, and isomerization. wikipedia.org For instance, studies on the bufadienolide resibufogenin have shown that it is metabolized in liver microsomes through such pathways. wikipedia.org The enzymes primarily responsible for these initial oxidative transformations often belong to the Cytochrome P450 (CYP) superfamily. dshs-koeln.de Specifically, isoforms like CYP3A4 have been implicated in the hydroxylation of bufadienolides. wikipedia.org

Table 1: Primary Phase I Metabolic Transformations of Bufadienolides in Rat Models

| Reaction Type | Description | Enzyme Family | Effect on Molecule |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group to the steroid nucleus. wikipedia.org | Cytochrome P450 (e.g., CYP3A4) wikipedia.orgdshs-koeln.de | Increases polarity. |

| Dehydrogenation | Removal of hydrogen atoms, often converting a hydroxyl group to a keto group. wikipedia.org | Dehydrogenases | Alters chemical reactivity. |

| Isomerization | Rearrangement of atoms within the molecule, such as the epimerization of a hydroxyl group (e.g., at C-3). wikipedia.org | Isomerases | Changes stereochemistry and potentially receptor binding. |

| Hydrolysis | Cleavage of ester linkages, if present on the bufadienolide structure. oasis-lmc.org | Esterases | Removes acyl groups, exposing hydroxyl groups. |

Identification of Research Metabolites and Their Structural Elucidation

The identification of metabolites formed during the in vivo processing of bufadienolides is a critical step in metabolic profiling. This process relies on sophisticated analytical techniques to isolate and determine the precise chemical structure of each metabolic product. nih.gov

In studies involving rats, samples of blood, urine, and tissues are collected after administration of the parent compound. mdpi.com These biological samples are then processed to extract the metabolites. The primary analytical method for identifying and quantifying these compounds is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov This technique separates the various components of the mixture and provides mass information that is crucial for determining the molecular formula of the metabolites. mdpi.com

For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. nih.govmdpi.com By analyzing the 1D and 2D NMR spectra (e.g., ¹H NMR, ¹³C NMR), researchers can piece together the exact structure of the metabolite, including the position of newly added functional groups and any changes in stereochemistry. mdpi.com For example, the metabolism of the bufadienolide resibufogenin in animal models has been shown to produce several key metabolites. wikipedia.org The major metabolite identified is marinobufagenin, which results from hydroxylation at the 5β-position. wikipedia.org Other identified metabolites include 3-epi-resibufogenin and various other hydroxylated derivatives. wikipedia.org

Table 2: Examples of Identified Bufadienolide Metabolites in Animal Models

| Parent Compound | Metabolite | Metabolic Transformation | Method of Identification |

|---|---|---|---|

| Resibufogenin | Marinobufagenin (5β-hydroxy-resibufogenin) | Hydroxylation wikipedia.org | Mass Spectrometry, NMR wikipedia.org |

| Resibufogenin | 3-epi-Resibufogenin | Isomerization wikipedia.org | Mass Spectrometry, NMR wikipedia.org |

| Resibufogenin | Hydroxylated-Resibufogenin | Hydroxylation wikipedia.org | Mass Spectrometry wikipedia.org |

| Resibufogenin | Dehydroxylated-Resibufogenin | Dehydrogenation/Reduction wikipedia.org | Mass Spectrometry wikipedia.org |

Chemical Synthesis, Analog Design, and Structure Activity Relationships Sar

Synthetic Methodologies for 5alpha-Bufanolide Core Structures in Research

The construction of the complex steroidal framework of bufanolid_es presents a significant challenge to synthetic chemists. Methodologies are generally pursued through two main avenues: building the molecule from the ground up (total synthesis) or modifying existing, structurally related natural products (semi-synthesis).

Total Synthesis Approaches

Total synthesis provides the ultimate flexibility in structural design, allowing for the creation of the natural product itself as well as analogs that are inaccessible from natural sources. berkeley.edu The synthesis of complex polycyclic natural products, such as those with steroidal cores, often involves powerfully simplifying transformations that enable rapid access to the target structure. berkeley.eduresearchgate.net While a specific total synthesis for the parent this compound is not prominently detailed in recent literature, strategies for constructing related and similarly complex cardenolide and bufadienolide aglycones are well-documented and offer relevant insights. researchgate.netresearchgate.net

Key strategies employed in the synthesis of these intricate scaffolds include:

Convergent Assembly: This approach involves synthesizing different fragments of the molecule separately before joining them at a late stage. For example, the AB-ring and D-ring systems of a steroid might be constructed independently and then coupled to assemble the core skeleton. researchgate.net

Catalytic Cyclizations: Modern catalytic methods, particularly those using palladium, are instrumental in forming the ring systems of steroids from simpler precursors. Palladium-catalyzed dearomatization cyclization has been reported as a key step in generating complex 6,6,6,5-tetracyclic steroid cores. researchgate.net

Strategic Reactions: The total synthesis of complex molecules often relies on a sequence of key reactions. For instance, the synthesis of aspergillide C, a 14-membered macrolide with a related structural motif, utilized a Ferrier-type C-glycosylation and a Trost hydrosilylation as key steps. beilstein-journals.org These types of strategic bond-forming reactions are crucial for achieving the desired stereochemistry and architecture of the final product. beilstein-journals.orgrsc.org

The total synthesis of related complex natural products remains a significant area of research, demonstrating the power of modern synthetic chemistry to build intricate molecular architectures. nih.gov

Semi-Synthetic Modifications of Natural Precursors

Semi-synthesis leverages the complex scaffolds provided by nature, using them as starting materials for chemical modification. nih.gov This approach can be more efficient than total synthesis for producing a range of analogs for studying structure-activity relationships (SAR). researchgate.netnih.gov The process aims to improve various features of a compound, such as its physicochemical, pharmacokinetic, and pharmacodynamic properties. nih.gov

For bufadienolides, semi-synthesis often involves:

Functional Group Manipulation: Modifying existing functional groups on a natural bufadienolide, such as the hydroxyl groups or the lactone ring, can generate new derivatives. For example, a new synthetic analog, methyl isobryophyllinate A, was obtained through the methanolysis of bryophyllin A in a basic solution. nih.gov

Biotransformation: Using enzymes or whole-cell systems to perform specific chemical transformations on a steroid scaffold is a powerful tool. frontiersin.org Enzymatic modifications like hydroxylation, reduction, and dehydrogenation can introduce functionality with high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. rsc.orgnih.govrsc.org This chemoenzymatic approach is seen as an effective and concise method for producing novel steroidal products. rsc.org

Hybrid Molecule Synthesis: This strategy involves combining the structural features of a bufadienolide with another pharmacologically active molecule to create a hybrid compound with potentially enhanced or novel properties. frontiersin.org

Semi-synthesis is a crucial bridge between natural product chemistry and medicinal chemistry, enabling the exploration of chemical diversity around a core scaffold to optimize biological activity. researchgate.net

Design and Synthesis of this compound Derivatives and Analogs

The development of new this compound analogs is increasingly driven by a rational, mechanism-based approach, complemented by innovative modifications to the fundamental steroid skeleton.

Rational Design Based on Mechanistic Insights

Rational drug design uses the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that will bind to it with high affinity and selectivity. core.ac.uk For bufadienolides, the primary target is the Na+/K+-ATPase enzyme. frontiersin.orgresearchgate.netresearchgate.net

Key aspects of rational design for bufadienolide analogs include:

Target-Based Design: The known interaction between cardiotonic steroids and the Na+/K+-ATPase allows for structure-based design. By understanding the binding pocket, chemists can design modifications to the bufadienolide structure to improve binding affinity or alter selectivity for different isoforms of the enzyme. researchgate.netnih.gov

Pharmacophore Modeling: This involves identifying the key structural features (the pharmacophore) of active bufadienolides that are essential for their biological effect. Programs can then be used to design new molecules that retain this pharmacophore while having other modified properties. nih.gov

Reducing Off-Target Effects: A major goal is to design analogs with improved therapeutic windows. For instance, research focuses on developing derivatives with weaker inhibition of the Na+/K+-pump to reduce cardiotoxicity, while enhancing their anti-proliferation effects against cancer cells. nih.gov One study identified a bufalin (B1668032) derivative, BF238, as a promising lead for having a better ratio of anticancer effect to cardiotonic activity. nih.gov

This approach moves beyond random screening to a more directed and efficient discovery of potentially superior molecules. core.ac.uk

Novel Steroidal Scaffold Modifications

Beyond simple derivatization, researchers are exploring more profound changes to the steroid nucleus to create entirely new scaffolds. This area of synthesis pushes the boundaries of chemical possibility and can lead to compounds with unique biological profiles.

Recent advances in synthetic chemistry have enabled the construction of novel and complex steroid-like structures. nih.govrsc.org These methods often involve enzymatic processes or advanced organic reactions to modify the core ring structure in ways that were previously unfeasible. nih.govnih.gov Engineered biosynthesis, where genes for specific steroid-modifying enzymes are expressed in host cells (like mammalian cells or microbes), allows for the creation of novel steroids when these enzymes are presented with non-native substrates. nih.gov This approach can generate a wide variety of new compounds for biological testing that would be difficult to produce through traditional organic synthesis. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a molecule with its biological activity. nih.gov For bufadienolides, extensive SAR studies have been conducted to understand which parts of the molecule are critical for their cytotoxic effects. nih.govacs.org

A detailed analysis of 27 different bufadienolides revealed several key structural features that govern their activity: acs.orgresearchgate.net

The Lactone Ring: The α-pyrone ring at the C-17 position is an essential structural element for activity. nih.gov

Substituents on the Steroid Core: The presence and orientation of hydroxyl groups and other substituents significantly impact potency. A 14β-hydroxyl group is considered crucial, and compounds with this feature are generally more potent than those with a 14,15-epoxy ring. researchgate.net

Stereochemistry: The relative configuration of the A, B, C, and D rings is important. A cis-configuration between the C and D rings is often associated with more potent inhibitors. researchgate.net

Glycosylation: The effect of adding a sugar moiety (glycosylation) at the C-3 position is complex. In some studies, glycosylated bufadienolides like gamabufotalin (B191282) rhamnoside and hellebrin (B89052) showed high growth-inhibitory activity. acs.org However, other analyses suggest that for bufadienolides, unlike cardenolides, glycosylation can sometimes lead to lower cytotoxicity compared to the aglycone (the steroid without the sugar). researchgate.net For example, hellebrin and its aglycone, hellebrigenin (B1673045), were found to have similar in vitro activity levels. acs.org

These findings are often summarized in tables to provide a clear overview for guiding the design of new, potentially more effective analogs.

Table 1: Structure-Activity Relationship (SAR) Findings for Bufadienolides

| Compound/Structural Feature | Modification | Impact on In Vitro Growth Inhibitory Activity | Key Finding | Citation |

|---|---|---|---|---|

| Lactone Ring | α-pyrone at C-17 | Essential | The lactone moiety is a critical pharmacophore for activity. | nih.gov |

| C/D Ring Fusion | cis-configuration | Increased Potency | Compounds with a cis-fused C/D ring system are generally more potent inhibitors. | researchgate.net |

| C14 Substitution | 14β-hydroxyl group | Increased Potency | The 14β-hydroxyl group is crucial and more potent than a 14,15-epoxy ring. | researchgate.net |

| C3 Substitution | Glycosylation (addition of sugar) | Variable | Activity can be enhanced (e.g., gamabufotalin rhamnoside) or remain similar (e.g., hellebrin vs. hellebrigenin). | acs.org |

| C-Ring Substituents | Oxygenated groups | Enhanced Activity | Oxygenated substituents in the C ring were found to enhance insecticidal activity. | nih.gov |

| Genins vs. Glycosides | Removal of sugar (aglycone) | Generally Weaker Activity | Most aglycones (genins) displayed weaker activity than their glycosylated counterparts, with hellebrigenin being a notable exception. | acs.org |

Influence of Steroidal Ring System Substituents on Biological Activities

The biological activity of bufadienolides, including the this compound scaffold, is highly sensitive to the presence and nature of substituent groups on the steroidal rings. Research into various analogs has elucidated the roles of specific functional groups in modulating effects such as cytotoxicity.

Key findings indicate that hydroxyl and acetoxyl groups at specific positions are critical for activity. For instance, the presence of a 14β-hydroxyl group is considered crucial for the cytotoxic effects of many bufadienolides. researchgate.net Its removal or alteration can lead to a significant decrease in potency. Similarly, a substituent at the C-3 position has been shown to have an important influence on cytotoxic activity. nih.gov Modifications at this site, such as the introduction of nitrogen-containing esters, can dramatically alter the compound's potency against cancer cell lines. nih.gov

Furthermore, the 16-acetoxyl group is another key determinant of biological activity. researchgate.net Structure-activity relationship studies comparing various bufadienolides have demonstrated that compounds possessing these specific substitutions often exhibit enhanced inhibitory effects on cancer cell growth.

The following table summarizes the influence of various substituents on the cytotoxic activity of selected bufadienolides.

| Compound | Key Substituents | Observed Biological Activity |

| Bufalin | 3β-OH, 14β-OH | Potent antitumor activity. researchgate.net |

| Cinobufagin (B1669057) | 3β-OH, 14β-OH, 16β-acetoxy | Strong antitumor activity. researchgate.net |

| Arenobufagin | 3β-OH, 11α-OH, 12-oxo, 14β-OH | Considered one of the most potent antitumor bufanolide (B1219222) steroids. researchgate.net |

| Hellebrin | 3β-glycoside, 5β-OH, 14β-OH | High proliferation inhibition against cancer cell lines. researchgate.net |

| Bufotalin | 3β-OH, 14β-OH, 16β-acetoxy | High proliferation inhibition against cancer cell lines. researchgate.net |

This table is for illustrative purposes and represents findings from various bufadienolides to demonstrate the principles of substitution effects.

Role of the Lactone Moiety in Receptor Binding

The six-membered unsaturated lactone ring (a diene-lactone) attached at the 17β-position is a defining structural feature of bufadienolides and is integral to their mechanism of action. nih.gov This moiety is essential for the characteristic cardiotonic activity of this class of compounds, which primarily involves the inhibition of the Na+/K+-ATPase enzyme. tci-thaijo.org

The lactone ring contributes to the binding affinity of the molecule to its receptor. The electrophilic nature of the α,β-unsaturated system within the lactone is believed to be a key factor in the interaction with nucleophilic residues in the binding pocket of the Na+/K+-ATPase. While the steroid nucleus ensures proper orientation and initial docking into the receptor site, the lactone moiety is often involved in the crucial interactions that lead to the inhibition of the enzyme's function. tci-thaijo.org This principle, where an α,β-unsaturated lactone acts as a reactive center for binding to biological targets, is also observed in other classes of natural products, such as sesquiterpene lactones, which target proteins involved in inflammatory signaling pathways. mdpi.com

Stereochemical Effects on Biological Potency

The three-dimensional arrangement of the this compound structure, or its stereochemistry, has a profound impact on its biological potency. The fusion of the steroid rings can create different spatial geometries, which in turn affects how the molecule fits into its biological receptor.

The orientation of the hydroxyl group at C-14 is also stereochemically vital. In cardioactive glycosides, the 14β-configuration is considered the "normal" and active form. researchgate.net This specific orientation is essential for proper binding to the Na+/K+-ATPase receptor and for eliciting the biological response.

The table below illustrates how stereochemistry can influence biological potency.

| Stereochemical Feature | Example Configuration | General Effect on Potency |

| A/B Ring Fusion | 5α (trans) | Generally results in a flatter molecular shape. |

| A/B Ring Fusion | 5β (cis) | Creates a bent molecular shape; common in many highly potent bufadienolides like Bufalin. |

| C/D Ring Fusion | cis | Associated with the most potent cancer cell growth inhibitors. researchgate.net |

| C/D Ring Fusion | trans | Generally associated with lower potency compared to C/D cis analogs. |

| C-14 Substituent | 14β-OH | Considered essential for the potent biological activity of cardioactive steroids. researchgate.netresearchgate.net |

Molecular and Cellular Mechanisms of Action

Identification and Characterization of Primary Molecular Targets

The initial and most critical interaction of 5alpha-bufanolide is with ion pumps on the cell surface, which dictates its primary pharmacological effects.

The principal molecular target for this compound, like other cardiotonic steroids, is the Na+/K+-ATPase enzyme, an essential ion pump found in the plasma membrane of all animal cells. chula.ac.thtci-thaijo.org This enzyme is a heterodimer consisting of a catalytic α subunit and a glycosylated β subunit. frontiersin.org Bufadienolides bind to a site on the extracellular face of the α-subunit, inhibiting the pump's activity. sci-hub.se This inhibition prevents the transport of sodium (Na+) out of the cell and potassium (K+) into the cell, leading to an increase in intracellular Na+ concentration. frontiersin.org

The structure of the bufadienolide is crucial for its binding and inhibitory activity. The cis-fusion of the A/B and C/D rings in the steroid backbone is considered a key pharmacophore for its interaction with Na+/K+-ATPase. jyoungpharm.orgresearchgate.net While detailed crystallographic studies for this compound are not available, research on the related compound bufalin (B1668032) (a 5-beta isomer) shows it binds within a cavity formed by the transmembrane segments αM1-6 of the α-subunit. sci-hub.sepnas.org

The Na+/K+-ATPase α-subunit exists in four different isoforms (α1, α2, α3, and α4), which exhibit distinct tissue distribution and sensitivities to cardiotonic steroids. frontiersin.org The α1 isoform is ubiquitously expressed, whereas α2 is prominent in cardiomyocytes and nerve cells, α3 in nerve cells, and α4 in the testis. frontiersin.org Studies on various bufadienolides have demonstrated differential inhibitory effects on cancer cells expressing mutated forms of the Na+/K+-ATPase α1-subunit, suggesting that interactions are isoform-specific. nih.govacs.org This isoform selectivity is a critical determinant of the tissue-specific effects of these compounds.

The inhibition of Na+/K+-ATPase by this compound initiates a cascade of effects on other ion transport systems, most notably leading to an increase in intracellular calcium (Ca2+) levels. spandidos-publications.com The primary mechanism for this is the alteration of the Na+/Ca2+ exchanger (NCX) activity. The elevated intracellular Na+ concentration resulting from Na+/K+-ATPase inhibition reduces the electrochemical gradient that drives the NCX to extrude Ca2+ from the cell. This leads to a net increase in the intracellular Ca2+ concentration, an effect referred to as Ca2+ influx. chula.ac.thtci-thaijo.org

This elevation in cytoplasmic Ca2+ is a key event that links the initial pump inhibition to many of the subsequent downstream signaling events. In human monocytic cells, studies with bufalin have shown that the inhibition of the Na+/K+-ATPase induces calcium influx, which is a necessary step for the activation of Protein Kinase C (PKC) and the subsequent signaling cascades. nih.gov While this compound is known to act as an ion channel modulator, its effects are primarily understood through this indirect regulation of the NCX secondary to Na+/K+-ATPase inhibition. mdpi.comgoogleapis.comjustia.com

The interaction between a ligand like this compound and its receptor, the Na+/K+-ATPase, is governed by specific kinetic parameters, including the rates of association (on-rate) and dissociation (off-rate), which together determine the binding affinity. frontiersin.orgwikipedia.org The duration that the ligand-receptor complex persists, known as residence time, is increasingly recognized as a critical factor for in vivo efficacy. nih.govuniversiteitleiden.nl

While specific kinetic data for this compound is not extensively documented, studies on related bufadienolides provide insight into these dynamics. For instance, binding studies comparing bufalin to the well-known cardenolide ouabain (B1677812) revealed that while both compounds bind to the same site on the Na+/K+-ATPase, bufalin exhibits a considerably higher affinity. nih.gov Crystallographic and kinetic analyses of bufalin and digoxin (B3395198) bound to the Na+/K+-ATPase have provided detailed structural insights into these interactions, showing how different parts of the steroid core and lactone ring influence binding. pnas.orgnih.gov These studies underscore that the binding kinetics are highly dependent on the specific chemical structure of the cardiotonic steroid.

Modulation of Other Ion Channels and Transporters (e.g., Ca2+ influx)

Elucidation of Intracellular Signaling Pathway Modulation

The changes in intracellular ion concentrations triggered by this compound's interaction with Na+/K+-ATPase activate multiple downstream signaling pathways that are central to cellular regulation.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate cellular processes like proliferation, differentiation, and apoptosis. thermofisher.com There are three major MAPK families: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase. thermofisher.com

Research on bufadienolides has demonstrated their ability to modulate these pathways. sci-hub.se A study focusing on bufalin found that it selectively activates the ERK pathway over other MAPKs. nih.gov This activation was shown to be a direct consequence of the initial Na+/K+-ATPase inhibition and the subsequent Ca2+ influx and PKC activation. The inhibition of the ERK cascade with specific inhibitors abolished the downstream gene expression induced by bufalin, confirming the pathway's role. nih.gov Interestingly, the same study noted that the p38 MAP kinase pathway can exert a negative regulatory effect on bufalin-mediated ERK activation, suggesting complex cross-talk between these signaling modules. nih.gov While direct evidence for this compound is limited, the mechanisms observed for bufalin are considered representative of the bufadienolide class.

Table 1: Effects of Bufadienolides on MAPK Signaling Components

| Compound Class | Target Pathway | Specific Kinase | Observed Effect | Downstream Consequence | Reference |

|---|---|---|---|---|---|

| Bufadienolide (Bufalin) | MAPK/ERK | ERK | Selective Activation | Induction of c-fos and inflammatory cytokine genes | nih.gov |

| Bufadienolide (Bufalin) | MAPK | p38 MAPK | Activation | Negative regulation of ERK activation | nih.gov |

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a fundamental intracellular signaling axis that promotes cell growth, survival, and proliferation while inhibiting apoptosis. wikipedia.orgmdpi.com Dysregulation of this pathway is a common feature in many diseases. mdpi.com

Several studies have established that bufadienolides are potent inhibitors of this pathway. researchgate.net Treatment with bufadienolides has been shown to block the AKT signaling pathway, leading to the induction of both apoptosis and autophagy in cancer cells. spandidos-publications.com The inhibitory effect extends to key downstream components of the pathway. For example, a mixture of bufadienolides was found to inhibit the phosphorylation of mTOR and its downstream effectors, p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov This inhibition ultimately leads to a decrease in the expression of cell cycle regulators like cyclin D1, causing cell cycle arrest in the G1 phase. nih.gov These findings indicate that the PI3K/Akt/mTOR pathway is a significant target through which bufadienolides, including presumably this compound, exert their effects on cell growth and survival. researchgate.netspandidos-publications.com

Table 2: Effects of Bufadienolides on PI3K/Akt/mTOR Signaling

| Compound Class | Target Kinase | Downstream Effector | Observed Effect | Cellular Outcome | Reference |

|---|---|---|---|---|---|

| Bufadienolides | Akt | - | Inhibition of phosphorylation | Induction of apoptosis and autophagy | spandidos-publications.com |

| Bufadienolides | mTOR | p70S6K1, 4E-BP1 | Inhibition of phosphorylation | Inhibition of protein synthesis | nih.gov |

| Bufadienolides | mTOR | Cyclin D1, Rb | Decreased expression/phosphorylation | G1 cell cycle arrest | nih.gov |

Wnt/β-Catenin Signaling Involvement

The Wnt/β-catenin signaling pathway is crucial for hair follicle development, regeneration, and growth. mdpi.com It is a primary regulator of hair cells, including outer root sheath cells, hair matrix cells, and dermal papilla cells, during hair morphogenesis and regeneration. mdpi.com The pathway also initiates the anagen (growth) phase of the hair cycle. mdpi.com β-catenin, a key protein in this pathway, has two main functions: regulating cell-to-cell adhesion and controlling gene transcription. medchemexpress.com Its activity is associated with several types of cancer when it is mutated or overexpressed. medchemexpress.com

In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex". nih.gov However, when a Wnt ligand binds to its receptors, this complex is disrupted, allowing β-catenin to accumulate, move to the nucleus, and activate target genes. nih.gov Research has shown that bufalin, a related bufadienolide, can influence Wnt/β-catenin signaling. nih.gov Studies in liver cancer cells have demonstrated that activated Wnt signaling can alter cellular metabolism by suppressing certain transcription factors. nih.gov

JAK/STAT Pathway Interactions

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for signaling by cytokine receptors and plays a critical role in immune responses and blood cell formation. medchemexpress.com This pathway is initiated when cytokines bind to their receptors, leading to the activation of JAKs. medchemexpress.com Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of specific genes. medchemexpress.com The JAK/STAT pathway includes four JAKs (JAK1, JAK2, JAK3, TYK2) and seven STATs (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, STAT6). medchemexpress.com

Dysregulation of the JAK/STAT pathway has been implicated in various diseases, including inflammatory conditions and cancers. medchemexpress.commdpi.com Specifically, bufalin has been shown to interact with this pathway. It inhibits the activation of JAK2 and STAT3, which in turn affects the expression of downstream targets like Bcl2, Mcl-1, survivin, and VEGF. nih.gov This inhibition of JAK/STAT signaling has been observed to reduce tumor growth and angiogenesis in animal models. nih.gov

TRAIL/TRAIL-R Signaling Activation

Tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL) is a protein that can trigger apoptosis, or programmed cell death, in cancer cells by binding to its death receptors, DR4 and DR5. nih.gov This binding initiates a signaling cascade that leads to the activation of caspases, which are enzymes that execute the process of apoptosis. nih.govmdpi.com The TRAIL pathway is a promising target for cancer therapy because of its ability to selectively kill malignant cells. researchgate.netucl.ac.uk

The process begins with TRAIL binding to DR4 or DR5, which then recruits other proteins to form a death-inducing signaling complex (DISC). nih.govmdpi.com This complex activates caspase-8, which can then directly activate other caspases or trigger the mitochondrial (intrinsic) apoptosis pathway. nih.govmdpi.com Some bufadienolides, have been found to enhance the sensitivity of cancer cells to TRAIL-induced apoptosis. researchgate.net

EGFR and c-MET Pathway Modulation

The epidermal growth factor receptor (EGFR) and the hepatocyte growth factor receptor (c-MET) are both receptor tyrosine kinases that, when activated, can promote tumor cell proliferation, survival, and invasion. nih.govnih.gov These two pathways often have overlapping downstream signaling molecules, such as AKT and MAPK. nih.gov Overexpression and aberrant activation of both EGFR and c-MET have been observed in various cancers, including non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). nih.govmdpi.com

Crosstalk between the EGFR and c-MET pathways is a known mechanism of resistance to therapies that target only one of these receptors. mdpi.comdovepress.com For instance, amplification of the c-MET gene can lead to resistance to EGFR inhibitors. mdpi.comdovepress.com Consequently, dual blockade of both EGFR and c-MET has been investigated as a therapeutic strategy. nih.govnih.gov Research has shown that combining inhibitors for both pathways can lead to enhanced anti-tumor activity in preclinical models. nih.govnih.gov MCLA-129, a bispecific antibody targeting both EGFR and c-MET, is currently being explored in clinical trials for NSCLC. merus.nl

Cellular Responses and Mechanistic Outcomes in Research Models

Induction of Apoptosis Mechanisms

Apoptosis is a form of programmed cell death that is essential for normal tissue development and maintenance. fucoidan-life.com It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com The extrinsic pathway is triggered by the binding of ligands like TRAIL to death receptors on the cell surface, leading to the activation of caspase-8. mdpi.com The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which activates caspase-9. nih.govplos.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. fucoidan-life.comnih.gov

Bufalin has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov In glioma cells, bufalin induces apoptosis by upregulating the expression of cleaved caspase-3 and PARP. nih.gov It also activates the mitochondrial apoptotic pathway. nih.gov In lung adenocarcinoma cells, bufalin triggers mitochondria-dependent apoptosis, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3. nih.gov

Autophagy Modulation and Cellular Homeostasis

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. numberanalytics.comnih.gov This "self-eating" mechanism is crucial for cell survival, especially under conditions of stress. nih.gov The process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cellular components and then fuses with a lysosome for degradation. numberanalytics.com Autophagy plays a complex role in cancer, as it can both promote cell survival and contribute to cell death.

Dysregulation of autophagy is implicated in various diseases, including neurodegenerative disorders. keystonesymposia.org In the context of cancer, bufalin has been shown to induce autophagy in glioma cells. nih.gov This process is linked to the inactivation of the mTOR pathway and the activation of the ERK1/2 pathway. nih.gov Cbl-b, a protein involved in the process, promotes bufalin-induced autophagy by inactivating mTOR. nih.gov The modulation of autophagy by compounds like bufalin highlights its potential as a therapeutic target.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

The induction of cellular stress through the generation of reactive oxygen species (ROS) is a significant mechanism of action for bufadienolides like bufalin. ROS are chemically reactive molecules containing oxygen that, when produced in excess, can lead to oxidative stress and cellular damage, ultimately triggering programmed cell death pathways in cancer cells.

Research demonstrates that bufalin consistently leads to ROS production across various cancer types. nih.govresearchgate.net In human colon cancer cells (HT-29 and Caco-2), bufalin treatment was found to activate an autophagy pathway that was directly linked to the generation of ROS. researchgate.netnih.gov This process was not associated with typical markers of apoptosis, suggesting a distinct mechanism of cell death in these cells. researchgate.net The study identified that the ROS production subsequently activated the c-Jun NH(2)-terminal kinase (JNK) pathway, which in turn increased the expression of essential autophagy proteins like ATG5 and Beclin-1. researchgate.netnih.gov The critical role of ROS in this cascade was confirmed when ROS antioxidants, such as N-acetylcysteine, successfully attenuated the bufalin-induced autophagy. researchgate.net

Similarly, in human lung adenocarcinoma cells, bufalin was shown to induce apoptosis through a ROS-dependent mitochondrial death pathway. spandidos-publications.com Treatment with bufalin led to the generation of ROS throughout the cell, which acted as an upstream signal for the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. spandidos-publications.com This event is a crucial step in initiating mitochondrial-mediated apoptosis. The use of an ROS scavenger not only inhibited ROS generation but also blocked Bax translocation and subsequent caspase-3 activation, protecting the cells from bufalin-induced death. spandidos-publications.com

Further mechanistic insight comes from studies on neuroblastoma cells, where bufalin's antitumor effects were attributed to the targeting of the mitochondrial electron transport chain (ETC). chula.ac.th Disruption of the ETC by bufalin leads to ROS accumulation, a decrease in the mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm, which activates the caspase cascade and induces apoptosis. chula.ac.th The central role of ROS was again highlighted by the observation that an antioxidant could significantly reverse the bufalin-induced apoptosis. chula.ac.th

| Cell Line | Observed Effect | Key Mediators | Reference |

|---|---|---|---|

| HT-29 & Caco-2 (Colon Cancer) | Induction of autophagy-mediated cell death | ROS, JNK, ATG5, Beclin-1 | researchgate.netnih.gov |

| ASTC-a-1 (Lung Adenocarcinoma) | Induction of apoptosis | ROS, Bax translocation, Caspase-3 | spandidos-publications.com |

| SK-N-BE(2) & SH-SY5Y (Neuroblastoma) | Induction of apoptosis | ROS, Electron Transport Chain disruption | chula.ac.th |

Calcium Homeostasis Perturbation

Bufadienolides, as cardiac glycosides, are known to interfere with fundamental ion transport processes, leading to significant disruptions in cellular calcium (Ca2+) homeostasis. The force of myocardial contraction is directly related to the cycling of intracellular calcium, making its regulation critical. tci-thaijo.org The primary mechanism for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase enzyme, a pump essential for maintaining sodium and potassium gradients across the cell membrane. tci-thaijo.orgnih.gov Inhibition of this pump leads to an increase in intracellular sodium, which in turn alters the function of the sodium-calcium exchanger, resulting in elevated intracellular calcium levels.

Beyond this general mechanism, specific bufadienolides have been shown to directly affect calcium channels. A study on the derivative bufalin demonstrated that it inhibits L-type Ca2+ channels in rat ventricular myocytes in a concentration-dependent manner. This inhibition of calcium influx leads to a negative inotropic effect, or a decrease in the force of myocardial contraction. The protective effects of bufalin on the heart in certain contexts may be determined by this inhibitory action on L-type Ca2+ channels and the subsequent decrease in intracellular Ca2+.

The disruption of calcium homeostasis is a recognized factor in the pathology of numerous conditions. researchgate.net Persistently elevated intracellular Ca2+ levels can trigger various cellular stress responses, including endoplasmic reticulum (ER) stress and, ultimately, programmed cell death. bmj.com While the cardiotonic effects are most studied, the ability of bufadienolides to perturb calcium balance is a key component of their broader cellular impact.

| Compound | Target | Mechanism | Resulting Effect | Reference |

|---|---|---|---|---|

| Bufalin | L-type Ca2+ Channels (Rat Ventricular Myocytes) | Concentration-dependent blockade of the channel | Reduced intracellular Ca2+ and decreased cell shortening | |

| Cardiac Glycosides (General Class) | Na+/K+-ATPase | Inhibition of the sodium pump | Increased intracellular Na+, leading to increased intracellular Ca2+ via Na+/Ca2+ exchanger | tci-thaijo.orgnih.gov |

Impact on Tumor Microenvironment and Macrophage Polarization (mechanistic)

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and stromal components that plays a critical role in tumor progression and therapeutic response. nih.gov Tumor-associated macrophages (TAMs) are a major component of the TME and can exist in two main polarized states: the anti-tumoral M1 phenotype and the pro-tumoral M2 phenotype. nih.gov In many cancers, the TME is immunosuppressive, with a predominance of M2 macrophages that promote tumor growth, angiogenesis, and metastasis. nih.gov

The bufadienolide derivative bufalin has demonstrated a significant ability to modulate the TME by mechanistically shifting the balance from M2 to M1 macrophages. nih.govnih.gov In hepatocellular carcinoma models, bufalin was shown to function as an antitumor immune modulator that drives the polarization of M2 TAMs toward an M1 phenotype. nih.gov This repolarization led to the suppression of the tumor through the activation of an effector T-cell immune response. nih.gov

The underlying mechanism for this M1 polarization involves the NF-κB signaling pathway. nih.gov Bufalin was found to inhibit the overexpression of the p50 NF-κB subunit. This action alters the balance of NF-κB dimers in the nucleus, favoring the formation of p65-p50 heterodimers over p50 homodimers. nih.gov The accumulation of the p65-p50 complex activates NF-κB signaling, which is crucial for producing immunostimulatory cytokines that drive M1 polarization and subsequent antitumor T-cell responses. nih.gov

Another key mechanism involves the SRC-3/MIF pathway, particularly in the context of chemoresistant colorectal cancer. mdpi.com Bufalin was shown to target the Steroid Receptor Coactivator-3 (SRC-3) protein in chemoresistant cells. mdpi.comnih.gov This targeting leads to a reduction in the release of Macrophage Migration Inhibitory Factor (MIF), a cytokine that promotes M2 polarization. mdpi.com By inhibiting this pathway, bufalin effectively reduces the M2 polarization induced by chemoresistant cancer cells. mdpi.com

Furthermore, bufalin impacts the TME by suppressing angiogenesis. It has been shown to inhibit TME-mediated angiogenesis by targeting the STAT3 signaling pathway in vascular endothelial cells, thereby downregulating the expression of pro-angiogenic genes like VEGF and PDGFA.

| Mechanism | Target Pathway | Key Molecules | Outcome | Reference |

|---|---|---|---|---|

| Macrophage Repolarization | NF-κB Signaling | p50 subunit, p65-p50 heterodimer | Shifts TAMs from M2 to M1 phenotype, enhancing anti-tumor immunity. | nih.govnih.gov |

| Macrophage Repolarization | SRC-3/MIF Pathway | SRC-3, Macrophage Migration Inhibitory Factor (MIF) | Reduces MIF release from chemoresistant cells, inhibiting M2 polarization. | mdpi.comnih.gov |

| Anti-Angiogenesis | STAT3 Signaling | STAT3, VEGF, PDGFA | Suppresses TME-mediated angiogenesis by acting on vascular endothelial cells. |

Preclinical Biological Activity Studies in Advanced Research Models Non Human

In Vitro Cellular Model Systems for Mechanistic Evaluation

In vitro studies using cultured cell lines are fundamental for elucidating the molecular mechanisms underlying the biological effects of compounds like 5α-bufanolide. These models allow for controlled investigations into cellular responses, signaling pathways, and dose-dependent effects.

Application in Cancer Cell Lines

The cytotoxic and anti-proliferative properties of bufalin (B1668032), a prominent 5α-bufanolide derivative, have been extensively studied across a wide array of cancer cell lines. Research indicates that bufalin can induce cell death through various mechanisms, including apoptosis, and can inhibit cell proliferation by arresting the cell cycle. nih.govnih.gov

Leukemia: In human myeloid leukemia cell lines such as HL-60, U937, and ML1, bufalin has been shown to induce differentiation towards monocyte/macrophage-like cells. nih.gov At nanomolar concentrations, it can arrest the cell cycle at different phases, depending on the cell line. nih.gov For instance, in ML1 cells, growth is preferentially decreased at the G2 phase, while in U937 cells, the arrest occurs at the S and G2 phases. nih.gov Studies have also demonstrated bufalin's ability to synergistically enhance the differentiation-inducing effects of other agents in HL60 and U937 cells. nih.gov

Breast Cancer: Bufalin has demonstrated anti-tumor effects in various breast cancer cell lines, including those with different estrogen receptor (ER-alpha) statuses. nih.gov It has been shown to sensitize breast cancer cells to apoptosis induced by other therapeutic agents. nih.gov In vitro studies using cell lines like MCF-7 and MDA-MB-231 have been instrumental in this research. nih.govculturecollections.org.uk

Prostate Cancer: Research has shown that bufadienolides, including bufalin, can induce apoptosis more significantly in prostate cancer cells compared to normal breast epithelial cells. nih.gov Cell lines such as PC-3, DU145, and LNCaP are commonly used models in prostate cancer research to study the effects of compounds like 5α-bufanolide. nih.govlupinepublishers.commedsci.org

Gastric Cancer: The inhibitory effects of bufalin on gastric cancer have been observed in various human gastric cancer cell lines, including MKN-1, MKN-28, MKN-45, and SGC-7901. medsci.orgmdpi.comnih.gov Studies have shown that bufalin can inhibit proliferation and induce apoptosis in these cells. mdpi.com The cytotoxic activity can be dependent on the cell line and the treatment schedule when used in combination with other chemotherapeutic agents. nih.govnih.gov

Liver Cancer: Bufalin has shown anti-tumor activities in hepatocellular carcinoma (HCC) cell lines. nih.gov While the induction of apoptosis has been observed, the detailed molecular mechanisms are still under investigation. nih.gov Human liver cancer cell lines like HepG2 are frequently used to study the effects of potential anti-cancer agents. mdpi.comarchivesofmedicalscience.com

Table 1: Investigated Cancer Cell Lines and Observed Effects of 5α-Bufanolide Derivatives

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Leukemia | HL-60, U937, ML1 | Induces differentiation, cell cycle arrest. nih.gov |

| Breast Cancer | MCF-7, MDA-MB-231 | Sensitizes cells to apoptosis. nih.govnih.gov |

| Prostate Cancer | PC-3, DU145, LNCaP | Induces significant apoptosis. nih.govnih.govlupinepublishers.com |

| Gastric Cancer | MKN-1, MKN-28, MKN-45, SGC-7901 | Inhibits proliferation, induces apoptosis. medsci.orgmdpi.comnih.gov |

| Liver Cancer | HepG2 | Induces apoptosis. nih.govmdpi.comarchivesofmedicalscience.com |

Investigations in Brain Cell Models for Specific Pathways

The investigation of 5α-bufanolide and its analogs extends to brain cell models to understand their effects on the central nervous system. A study on the bufadienolide cinobufagin (B1669057), a related compound, explored its effects on human astrocyte (GHA) and neuronal (HCN-2) cell lines. nih.gov This research revealed that cinobufagin induced a rise in intracellular calcium levels and cytotoxicity in astrocytes but not in neuronal cells. nih.gov The cytotoxic effect in astrocytes was linked to calcium influx and the production of reactive oxygen species (ROS). nih.gov Such studies are crucial for understanding the cell-type-specific responses and potential neurological effects of these compounds. The complexity of the brain, with its various cell types like neurons, astrocytes, and microglia, necessitates the use of these models to dissect specific cellular and molecular pathways. news-medical.netmit.edu

Organ-on-a-Chip and 3D Cell Culture Models for Complex Systems

While traditional 2D cell cultures provide valuable insights, they often fail to replicate the complex three-dimensional microenvironment of tissues. Organ-on-a-chip and 3D cell culture models are emerging as powerful tools to bridge this gap. These advanced models can more accurately mimic the physiological and pathological conditions of human organs. While specific studies on 5α-bufanolide using these advanced models are not yet widely reported, the development of patient-derived organoids and tumor spheroids for various cancers, including breast and liver cancer, offers promising platforms for future preclinical evaluation of this compound. china-oncology.com These models can provide more predictive data on drug efficacy and toxicity before moving to in vivo studies.

In Vivo Non-Human Animal Model Investigations

In vivo studies in animal models are a critical step in preclinical research, providing information on the systemic effects, efficacy, and potential toxicity of a compound in a living organism. cureraredisease.org

Rodent Models (e.g., mice) for Disease Pathobiology Research

Rodent models, particularly mice, are widely used in cancer research due to their genetic and physiological similarities to humans. nih.gov Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used to evaluate the anti-tumor efficacy of compounds like bufalin. researchgate.net For instance, bufalin has been shown to inhibit tumor growth in mice xenotransplanted with human breast cancer cells (MDA-MB-231) and pancreatic cancer cells. researchgate.net These studies allow for the assessment of a drug's ability to reduce tumor size and inhibit metastasis in a living system. cureraredisease.org Rodent models are also pivotal in studying the pathobiology of various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. accscience.commdpi.com

Genetically Engineered Mouse (GEM) Models for Mechanistic Insights

Genetically engineered mouse (GEM) models, where specific genes are altered to mimic human diseases, provide deeper mechanistic insights into disease progression and treatment response. nih.gov These models can be designed to carry specific mutations found in human cancers, allowing for the study of targeted therapies. Humanized mouse models, which are immunodeficient mice reconstituted with a human immune system, are particularly valuable for evaluating immunotherapies. championsoncology.comcam.ac.uk While specific studies utilizing GEM models for 5α-bufanolide are still emerging, these advanced models hold great potential for dissecting the compound's interaction with the tumor microenvironment and the immune system, paving the way for more targeted and effective therapeutic strategies.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5α-Bufanolide |

| Bufalin |

| Cinobufagin |

| Digitoxigenin |

| Ouabain (B1677812) |

| Gamabufotalin (B191282) rhamnoside |

| Bufotalin |

| Hellebrin (B89052) |

| Digoxin (B3395198) |

| Arenobufagin |

| Cinobufagin |

| All-trans retinoic acid |

| 1α,25-dihydroxyvitamin D3 |

| 4'-demethylepipodophyllotoxin ethylidene-β-D-glucoside (VP16) |

| Human gamma-interferon |

| Human rTNF-alpha |

| Finasteride |

| SKF105,657 |

| UK117,026 |

| 2-aminoethoxydiphenyl borate |

| SKF96365 |

| Thapsigargin |

| U73122 |

| N-acetylcysteine |

| 5-fluorouracil (5-FU) |

| Cisplatin (CDDP) |

| Oxaliplatin (L-OHP) |

| Lycopene |

| Styrylpyrone derivative (SPD) |

| Tamoxifen |

| Estradiol |

| Genistein |

| Diallyl disulfide |

| Cisplatin |

Evaluation of Biological Effects in Specific Tissues or Organs (e.g., myocardial contractility in isolated tissues)

Preclinical research utilizing advanced non-human models has been instrumental in characterizing the biological activities of bufadienolides in specific tissues and organs. While direct studies on 5alpha-Bufanolide are not available in the reviewed scientific literature, research on related bufadienolide compounds provides significant insights into their potential physiological effects, particularly on myocardial and smooth muscle contractility.

Studies on isolated cardiac tissues and cells have demonstrated that various bufadienolides can modulate myocardial contractility. For instance, marinobufagenin (B191785) has been shown to enhance cardiac contractility in mice. nih.gov This effect is attributed to its interaction with the α1 Na+/K+-ATPase subunit, leading to an increase in the force of heart muscle contraction. nih.gov Similarly, novel synthetic derivatives of bufalin, such as bufalin 2,3-ene and bufalin 3,4-ene, have been observed to increase the force of contraction in cultured primary cardiomyocytes from quails. mdpi.com

Conversely, some bufadienolides exhibit inhibitory effects on cardiac muscle. Cinobufagin, a major component of Chan Su, has been found to decrease the contractility of isolated adult rat ventricular myocytes. nih.govnih.gov This action is linked to its ability to inhibit L-type Ca2+ currents and reduce intracellular Ca2+ transients, which are crucial for muscle contraction. nih.govnih.govresearchgate.net

The influence of bufadienolides extends to other types of muscle tissue. In studies using isolated rat jejunum, the bufadienolides epoxyscillirosidin, cotyledoside, and tyledoside D were all found to induce smooth muscle contraction. nih.govscispace.com This suggests a potential role for these compounds in modulating gastrointestinal motility. nih.govscispace.com

Beyond muscle tissue, bufadienolides have been investigated for their effects on other specific cell types and tissues. Bufalin has demonstrated anti-fibrotic effects in cardiac fibroblasts, suggesting a role in mitigating cardiac remodeling after injury. mdpi.comresearchgate.netresearchgate.net In pancreatic cancer models, a combination of bufadienolides from a Chansu injection, when used with erlotinib, showed no overt toxicity to the heart, liver, or kidneys in mice, as determined by histological analysis. nih.gov Furthermore, some bufadienolide-enriched fractions from plant sources have been shown to inhibit human myometrial contractility in vitro, indicating a potential for therapeutic application in conditions related to uterine contractions. researchgate.net

It is important to note that the specific effects and their potencies can vary significantly between different bufadienolide compounds. The following table summarizes the observed biological effects of various bufadienolides on specific tissues or organs in preclinical, non-human models.

Interactive Data Table: Effects of Various Bufadienolides on Specific Tissues/Organs

| Compound | Tissue/Organ Model | Biological Effect | Research Findings |

| Marinobufagenin | Isolated murine heart | Enhanced Myocardial Contractility | Interacts with the α1 Na+/K+-ATPase subunit to increase inotropy. nih.gov |